Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893163
InChI: InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-16-8-5-15(6-9-16,7-10-16)11-12(18)20-4/h5-11H2,1-4H3,(H,17,19)
SMILES:
Molecular Formula: C16H27NO4
Molecular Weight: 297.39 g/mol

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate

CAS No.:

Cat. No.: VC15893163

Molecular Formula: C16H27NO4

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate -

Specification

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
IUPAC Name methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetate
Standard InChI InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-16-8-5-15(6-9-16,7-10-16)11-12(18)20-4/h5-11H2,1-4H3,(H,17,19)
Standard InChI Key NVXHINMNNKUZKT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)OC

Introduction

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate is a complex organic compound that plays a crucial role as an intermediate in organic synthesis and medicinal chemistry. Its structural complexity and functional versatility make it an essential building block for the development of various pharmaceuticals. This compound features a bicyclo[2.2.2]octane framework, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, enhancing its stability and solubility in various solvents .

Synthesis

The synthesis of this compound typically involves several key steps, including the protection of an amino group with tert-butoxycarbonyl chloride (BocCl) and the formation of an ester linkage using standard coupling agents. These steps ensure high yields and purity of the final product.

Applications in Organic Synthesis and Medicinal Chemistry

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate is primarily used as an intermediate in the synthesis of more complex molecules that may exhibit biological activity or pharmacological effects. Its ability to undergo selective deprotection under mild conditions makes it particularly useful in medicinal chemistry applications.

Stability and Handling

This compound is stable under standard laboratory conditions but should be handled with care due to potential reactivity associated with its functional groups. Proper storage and handling procedures are essential to maintain its integrity and safety.

Comparison with Similar Compounds

CompoundCAS NumberMolecular WeightMolecular Formula
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate2231676-33-6297.4C16H27NO4
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate943845-74-7283.36C15H25NO4
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate1201186-85-7269.34C14H23NO4

These compounds share similar structural features, such as the presence of a Boc protecting group, but differ in their bicyclic frameworks and molecular weights .

Research Findings and Future Directions

While specific biological activities of methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate have not been extensively studied due to its role as an intermediate, its versatility in synthetic chemistry suggests potential for further modification to yield compounds with significant pharmacological effects. Future research could focus on exploring these modifications and evaluating their biological activities.

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